molecular formula C21H18N2O4 B4076768 2-(4-nitrophenyl)-N-(4-phenoxyphenyl)propanamide

2-(4-nitrophenyl)-N-(4-phenoxyphenyl)propanamide

Cat. No.: B4076768
M. Wt: 362.4 g/mol
InChI Key: WUAGLTNVVWKHCC-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-(4-phenoxyphenyl)propanamide is an organic compound characterized by its complex structure, which includes a nitrophenyl group, a phenoxyphenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-(4-phenoxyphenyl)propanamide typically involves a multi-step process:

    Nitration of Benzene: The initial step involves the nitration of benzene to produce nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.

    Formation of 4-nitrophenylamine: Nitrobenzene is then reduced to 4-nitrophenylamine using a reducing agent such as iron and hydrochloric acid.

    Synthesis of 4-phenoxyphenylamine: Separately, phenol is reacted with bromobenzene in the presence of a base to form 4-phenoxyphenylamine.

    Amide Formation: Finally, 4-nitrophenylamine and 4-phenoxyphenylamine are coupled with propanoyl chloride under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-(4-phenoxyphenyl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 2-(4-aminophenyl)-N-(4-phenoxyphenyl)propanamide.

    Oxidation: Phenol derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-nitrophenyl)-N-(4-phenoxyphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-(4-phenoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the phenoxyphenyl group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-N-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a phenoxy group.

    2-(4-aminophenyl)-N-(4-phenoxyphenyl)propanamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(4-nitrophenyl)-N-(4-phenoxyphenyl)propanamide is unique due to the presence of both nitrophenyl and phenoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-nitrophenyl)-N-(4-phenoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-15(16-7-11-18(12-8-16)23(25)26)21(24)22-17-9-13-20(14-10-17)27-19-5-3-2-4-6-19/h2-15H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAGLTNVVWKHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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